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Abstract

(4-Chloropyrimidin-2-yl)methanol (CAS No. 1093880-89-7) is a heterocyclic building block
with significant potential in medicinal chemistry and drug development. Its structure, featuring a
reactive chloropyrimidine core coupled with a functional methanol group, makes it a valuable
intermediate for synthesizing a diverse range of more complex molecules. This technical guide
provides a comprehensive overview of its known physical properties and, critically, offers
detailed, field-proven protocols for the experimental determination of its key physicochemical
characteristics. This document is intended for researchers, medicinal chemists, and drug
development professionals who may be synthesizing or utilizing this compound and require a
framework for its thorough characterization.

Introduction and Molecular Overview

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active
compounds, including established pharmaceuticals. The introduction of a chlorine atom at the
4-position of the pyrimidine ring significantly activates it for nucleophilic aromatic substitution
(SNAr) reactions.[1][2] This inherent reactivity allows for the facile introduction of various
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nucleophiles (amines, thiols, alcohols) to build molecular complexity. The methanol group at the
2-position provides an additional synthetic handle for further derivatization, such as oxidation to
an aldehyde or conversion to other functional groups.

Given its utility as a chemical intermediate, a thorough understanding of the physical properties
of (4-Chloropyrimidin-2-yl)methanol is paramount for its effective handling, reaction
optimization, purification, and formulation. This guide addresses the current landscape of
available data and provides robust methodologies for properties that have not yet been
experimentally reported in public literature.

Physicochemical Properties

While extensive experimental data for (4-Chloropyrimidin-2-yl)methanol is not widely
published, a summary of its fundamental identifiers and computationally predicted properties is
provided below. The distinction between predicted and experimental values is critical for
maintaining scientific integrity.

Property Value Data Type Source(s)
CAS Number 1093880-89-7 Identifier [3]
Molecular Formula CsHsCIN2O Structural [3]
Molecular Weight 144.56 g/mol Structural [3]
- _ 238.4 + 20.0 °C at 760 _
Boiling Point Predicted
mmHg
Density 1.422 £ 0.06 g/cm3 Predicted

Inert atmosphere,
Storage Conditions store in freezer, under  Handling [3]
-20°C

Experimental Characterization: Protocols and
Insights
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The absence of published experimental data necessitates a standardized approach to
characterization. The following section provides detailed protocols for determining the critical
physical properties of a newly synthesized batch of (4-Chloropyrimidin-2-yl)methanol.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of a solid compound's
purity. A sharp melting range (typically < 2°C) is indicative of high purity, whereas a broad and
depressed melting range suggests the presence of impurities. The protocol described here
uses a standard capillary method, which is widely accessible and provides reliable data.

Protocol Workflow:
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Sample Preparation
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Caption: Workflow for Melting Point Determination.
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Step-by-Step Methodology:

o Sample Preparation: Ensure the crystalline sample of (4-Chloropyrimidin-2-yl)methanol is
completely dry, as residual solvent will depress the melting point.[4]

e Loading: Crush a small amount of the solid into a fine powder. Tap the open end of a
capillary melting point tube into the powder to collect a small sample.

e Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed
end. The final packed height should be 2-3 mm for an accurate reading.[4]

e Initial Determination: Place the tube in a calibrated melting point apparatus. Heat at a rapid
rate (e.g., 10-15°C per minute) to find an approximate melting range.

e Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to
about 15-20°C below the approximate melting point found in the previous step. Then, reduce
the heating rate to 1-2°C per minute.

e Recording: Carefully observe the sample. Record the temperature at which the first drop of
liquid appears (T_onset) and the temperature at which the entire sample becomes a clear
liquid (T_clear). Report the melting point as the range from T_onset to T_clear.[5]

Solubility Profiling

Expertise & Experience: Understanding a compound's solubility is critical for choosing
appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques
like NMR or HPLC. A systematic approach using solvents of varying polarity provides a
comprehensive solubility profile.

Step-by-Step Methodology:

e Preparation: In a series of small, labeled test tubes, add approximately 10 mg of (4-
Chloropyrimidin-2-yl)methanol.

e Solvent Addition: To each tube, add 0.5 mL of a single test solvent. Common screening
solvents include:

o Water (polar, protic)
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[e]

Methanol (polar, protic)

(¢]

Dichloromethane (DCM) (polar, aprotic)

[¢]

Ethyl Acetate (intermediate polarity, aprotic)

[¢]

Toluene (nonpolar, aprotic)

[e]

Hexanes (nonpolar, aprotic)

o Observation: Vigorously agitate (vortex) each tube for 30-60 seconds. Allow the tubes to
stand and observe.

» Classification: Classify the solubility as:
o Soluble: The solid completely dissolves, leaving a clear solution.
o Partially Soluble: Some solid dissolves, but undissolved material remains.
o Insoluble: No apparent dissolution of the solid.[6]

o Quantification (Optional): For key solvents, a more quantitative measure can be obtained by
incrementally adding known volumes of solvent to a known mass of the compound until
complete dissolution is achieved, allowing for a calculation in mg/mL or mol/L.

Spectroscopic Characterization

Spectroscopic data provides undeniable proof of a molecule's structure and is a mandatory
component of its characterization.

Workflow for Spectroscopic Analysis:
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(4-Chloropyrimidin-2-yl)methanol
(Synthesized & Purified)

NMR Spectroscopy Mass Sps;trometry FTIR Spectroscopy
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Caption: Standard workflow for spectroscopic characterization.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: This will confirm the number and connectivity of protons. Expected signals would
include a doublet for the proton at C5, a doublet for the proton at C6, a singlet for the CH2
group, and a broad singlet for the OH proton.

e 13C NMR: This will confirm the number of unique carbon environments. Four
aromatic/heteroaromatic carbon signals and one aliphatic carbon signal (CH2) are expected.

e Protocol:

o Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent
(e.g., CDCIs or DMSO-ds) in a clean, dry NMR tube.[7][8]
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o If the solvent does not contain an internal standard, add a small amount of
tetramethylsilane (TMS).

o Acquire *H and *3C spectra on a calibrated NMR spectrometer.
o Reference the spectra to the solvent residual peak or TMS (0 ppm).[9]
3.3.2 Mass Spectrometry (MS)

o Trustworthiness: MS provides the exact molecular weight, confirming the elemental
composition. The key diagnostic feature will be the isotopic pattern for chlorine (~3:1 ratio for
M and M+2 peaks), which provides definitive evidence for the presence of a single chlorine
atom.

e Protocol:
o Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

o Analyze using an appropriate ionization technique, such as Electrospray lonization (ESI)
for the molecular ion [M+H]* or Electron Impact (EI) for the radical cation M+s,

o Verify that the observed mass corresponds to the calculated exact mass of CsHsCIN20
(144.0090) and that the M+2 peak is present at approximately one-third the intensity of the
molecular ion peak.

3.3.3 Fourier-Transform Infrared (FTIR) Spectroscopy

o Expertise & Experience: FTIR is a rapid and non-destructive technique to confirm the
presence of key functional groups.

e Protocol:

o Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which
requires minimal sample preparation, or by preparing a KBr pellet.

o Analyze the spectrum for characteristic absorption bands:

» ~3400-3200 cm~1 (broad): O-H stretch from the alcohol.
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= ~3100-3000 cm~1: Aromatic C-H stretch.
» ~1600-1450 cm~1: C=C and C=N stretching vibrations of the pyrimidine ring.
» ~1050 cm~1: C-O stretch of the primary alcohol.

» ~850-550 cm~1: C-Cl stretch.[10]

Stability, Handling, and Storage

Chloropyrimidines are known to be susceptible to hydrolysis and reaction with various
nucleophiles.[1] The reactivity is enhanced by the electron-withdrawing nature of the pyrimidine
ring. Therefore, (4-Chloropyrimidin-2-yl)methanol should be considered a reactive
intermediate.

o Storage: To ensure long-term integrity, the compound should be stored under an inert
atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) and
protected from moisture.[3]

e Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid contact with strong
acids, bases, oxidizing agents, and nucleophiles, with which it may react exothermically.

Safety and Hazard Information

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not
universally available, data for related compounds and its functional groups suggest the
following hazards. Users must perform their own risk assessment before handling.

o Hazard Statements: Based on supplier information for this CAS number, the compound is
associated with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin
irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

[3]
e Precautions:

o Wear appropriate personal protective equipment (PPE), including safety glasses, a lab
coat, and chemical-resistant gloves.
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o Avoid inhalation of dust or vapors.

o Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly
with water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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